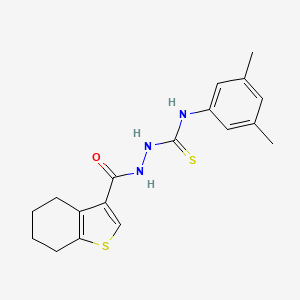
4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied. In
Mécanisme D'action
The mechanism of action of 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that the compound may induce apoptosis in cancer cells by activating caspase enzymes. It may also inhibit bacterial growth by disrupting the bacterial cell membrane. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have biochemical and physiological effects. In one study, it was found to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an antioxidant enzyme. In another study, it was shown to reduce the expression of matrix metalloproteinases, which are involved in cancer invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential to inhibit cancer cell growth and exhibit antimicrobial and antioxidant activities. However, one limitation is the lack of information on its toxicity and safety profile.
Orientations Futures
There are several future directions for research on 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to study its toxicity and safety profile in animal models. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound with potential applications in scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Méthodes De Synthèse
The synthesis of 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been reported in several studies. One of the methods involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol at reflux temperature for several hours to yield the desired product.
Applications De Recherche Scientifique
4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant activities. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it showed antimicrobial activity against various bacterial strains. Additionally, it exhibited antioxidant activity by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
(4E)-4-[(3-bromo-4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-14(9-12-7-8-16(21)15(18)10-12)17(22)20(19-11)13-5-3-2-4-6-13/h2-10,21H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFYAJPHEPFFGY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)O)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6061195.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-cyclohexyl-1,3,4-thiadiazol-2-amine](/img/structure/B6061199.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061200.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide](/img/structure/B6061214.png)
![2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)
![2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061248.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061258.png)
![2-(2-methoxyethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6061260.png)
![methyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6061266.png)
![[1-[(4,5-dimethyl-2-furyl)methyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061267.png)
![N-methyl-2-(4-morpholinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B6061271.png)
![7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061275.png)

![3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B6061292.png)